molecular formula C9H6BrFN2O2 B13700887 methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate

methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate

Cat. No.: B13700887
M. Wt: 273.06 g/mol
InChI Key: JRRCMSBLQCYGDL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, and a carboxylate ester group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate can be achieved through various methods One common approach involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 6th positionThe final step involves the esterification of the carboxylic acid group at the 3rd position to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. Molecular docking studies and in vitro assays are often used to elucidate the precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-1H-indazole-3-carboxylate
  • Methyl 7-fluoro-1H-indazole-3-carboxylate
  • Methyl 6-bromo-7-chloro-1H-indazole-3-carboxylate

Uniqueness

Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate is unique due to the specific combination of bromine and fluorine atoms at the 6th and 7th positions, respectively. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

methyl 6-bromo-7-fluoro-2H-indazole-3-carboxylate

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)8-4-2-3-5(10)6(11)7(4)12-13-8/h2-3H,1H3,(H,12,13)

InChI Key

JRRCMSBLQCYGDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=C(C2=NN1)F)Br

Origin of Product

United States

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